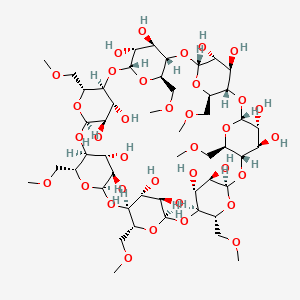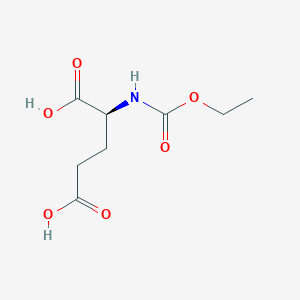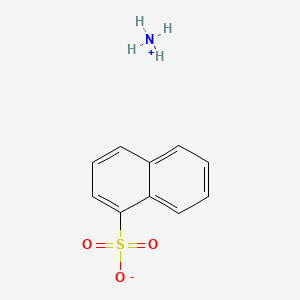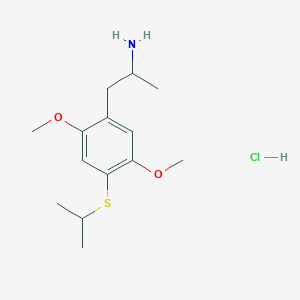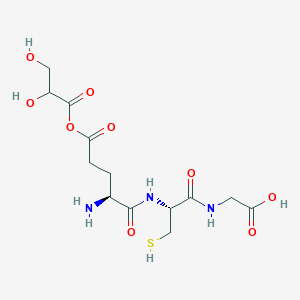
S-Glyceroylglutathione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Glyceroylglutathione is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is formed through the enzymatic synthesis involving α-oxo aldehydes and reduced glutathione in the presence of glyoxalase I . This compound is of significant interest due to its biological and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
S-Glyceroylglutathione is prepared by enzymatic synthesis from hydroxypyruvaldehyde and reduced glutathione in the presence of glyoxalase I . The reaction involves the formation of a hemithioacetal intermediate, which is then isomerized to form this compound. The compound is purified using ion exchange chromatography on Dowex 1 .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the enzymatic synthesis route provides a reliable, large-scale procedure for its preparation and purification .
Analyse Chemischer Reaktionen
Types of Reactions
S-Glyceroylglutathione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide derivatives.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol form of this compound.
Substitution: Various substituted glutathione derivatives.
Wissenschaftliche Forschungsanwendungen
S-Glyceroylglutathione has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glutathione-related reactions and mechanisms.
Biology: Investigated for its role in cellular redox regulation and detoxification processes.
Medicine: Explored for its potential therapeutic effects in oxidative stress-related diseases.
Industry: Utilized in the development of antioxidant formulations and as a biochemical reagent.
Wirkmechanismus
S-Glyceroylglutathione exerts its effects primarily through its role in the glyoxalase system. It is involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. The compound is converted to S-D-lactoylglutathione by glyoxalase I, which is then hydrolyzed to reduced glutathione and D-lactate by glyoxalase II . This pathway helps maintain cellular redox balance and protect against oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-D-Lactoylglutathione
- S-Mandelylglutathione
- S-Glycolylglutathione
Comparison
S-Glyceroylglutathione is unique due to its specific formation from hydroxypyruvaldehyde and its distinct role in the glyoxalase pathway. Compared to other S-acylglutathione derivatives, it has unique biochemical properties and specific applications in redox biology and detoxification processes .
Eigenschaften
CAS-Nummer |
50409-84-2 |
|---|---|
Molekularformel |
C13H21N3O9S |
Molekulargewicht |
395.39 g/mol |
IUPAC-Name |
2-[[(2R)-2-[[(2S)-2-amino-5-(2,3-dihydroxypropanoyloxy)-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H21N3O9S/c14-6(1-2-10(21)25-13(24)8(18)4-17)11(22)16-7(5-26)12(23)15-3-9(19)20/h6-8,17-18,26H,1-5,14H2,(H,15,23)(H,16,22)(H,19,20)/t6-,7-,8?/m0/s1 |
InChI-Schlüssel |
TUXGNBWZZLCNOJ-WPZUCAASSA-N |
Isomerische SMILES |
C(CC(=O)OC(=O)C(CO)O)[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N |
Kanonische SMILES |
C(CC(=O)OC(=O)C(CO)O)C(C(=O)NC(CS)C(=O)NCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


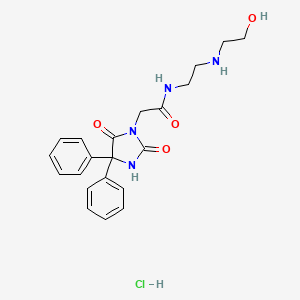
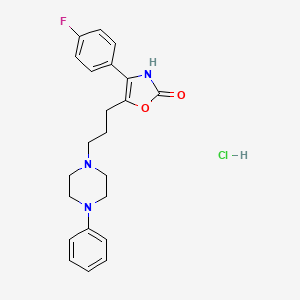


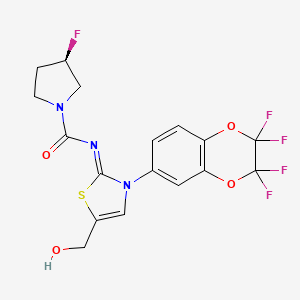

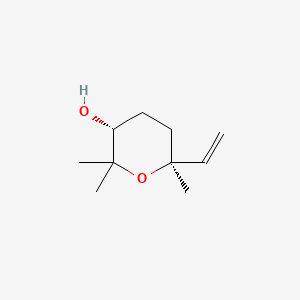
![7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12755862.png)

